2-(3-Azetidinyl)-1-(3-pyridyl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C10H12N2O/c13-10(4-8-5-12-6-8)9-2-1-3-11-7-9/h1-3,7-8,12H,4-6H2 |
InChI Key |
HXGXMGWHILDOPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Azetidinyl 1 3 Pyridyl Ethanone
Retrosynthetic Analysis and Strategic Disconnections for the Compound's Core Structure
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. scitepress.org For 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone, several logical disconnections can be proposed to devise a convergent synthetic plan.
The most prominent disconnection is at the C-C bond between the azetidine (B1206935) ring and the ethanone (B97240) carbonyl group (Disconnection a ). This approach simplifies the molecule into a 3-azetidinyl synthon and a 3-pyridylacetyl synthon. The corresponding synthetic equivalents would be a suitable 3-substituted azetidine (e.g., an organometallic azetidine species or an azetidine with a leaving group) and an activated derivative of 3-pyridylacetic acid.
Alternatively, disconnection of the C-C bond between the pyridine (B92270) ring and the carbonyl group (Disconnection b ) yields a 3-pyridyl synthon (such as a 3-pyridyl organometallic reagent) and a 2-(azetidin-3-yl)acetyl synthon. This strategy focuses on forming the ketone functionality directly on a pre-formed azetidine side chain.
A third approach involves disconnecting the azetidine ring itself (Disconnection c ), suggesting its formation via an intramolecular cyclization of an acyclic precursor that already contains the pyridyl ethanone moiety. This would involve a γ-amino alcohol or γ-haloamine precursor.
Each of these strategic disconnections informs the forward synthesis by identifying the key bond-forming reactions required to assemble the target molecule.
Classical and Contemporary Synthetic Routes to the Azetidine Moiety
Intramolecular cyclization is a fundamental strategy for forming the azetidine scaffold. A common method involves the cyclization of γ-amino alcohols (1,3-amino alcohols). This transformation can be achieved under various conditions, often requiring activation of the hydroxyl group to facilitate nucleophilic attack by the amine. rsc.org For example, a modified Mitsunobu reaction can be employed for the cyclization of 1,3-aminopropanols. rsc.org Another approach is the intramolecular aminolysis of epoxides, where La(OTf)₃ has been shown to catalyze the regioselective ring-opening of cis-3,4-epoxy amines to yield substituted azetidines in high yields. nih.gov
Intramolecular SN2 reactions of γ-haloamines are also widely used. nih.gov These precursors can be synthesized from accessible starting materials, and cyclization is typically promoted by a base. Furthermore, the alkylation of primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols provides a straightforward, one-pot synthesis of 1,3-disubstituted azetidines. organic-chemistry.orgresearchgate.net
Table 1: Selected Ring-Closing Strategies for Azetidine Synthesis
| Precursor Type | Reagents/Conditions | Product Type | Reference(s) |
| γ-Amino Alcohols | Modified Mitsunobu Reaction | N-Substituted Azetidines | rsc.org |
| cis-3,4-Epoxy Amines | La(OTf)₃ (catalytic), CH₂Cl₂ (reflux) | 3-Hydroxyazetidines | nih.gov |
| γ-Haloamines | Base (e.g., K₂CO₃, NaH) | N-Substituted Azetidines | nih.gov |
| 2-Substituted-1,3-propanediols | Primary Amine, Triflic Anhydride | 1,3-Disubstituted Azetidines | organic-chemistry.orgresearchgate.net |
The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is one of the most versatile and widely used methods for the synthesis of azetidin-2-ones (β-lactams). rasayanjournal.co.inmdpi.comresearchgate.net The reaction offers good control over diastereoselectivity and accommodates a wide range of substituents on both the ketene and imine components. mdpi.comnih.gov The resulting β-lactam is a stable intermediate that can be readily isolated and purified.
To obtain the saturated azetidine ring required for the target molecule, the carbonyl group of the azetidin-2-one (B1220530) must be reduced. This transformation is a reliable method for accessing azetidines. rsc.org Reagents such as monochloroalane (AlH₂Cl) or dichloroalane (AlHCl₂) are effective for the selective reduction of β-lactams to the corresponding azetidines without cleaving the ring. nih.gov This two-step sequence—Staudinger cycloaddition followed by lactam reduction—provides a powerful and flexible route to diversely functionalized azetidine scaffolds.
Table 2: Staudinger Reaction and Subsequent Reduction
| Step | Reaction | Key Features | Reference(s) |
| 1 | Staudinger Cycloaddition | Ketene + Imine → Azetidin-2-one | rasayanjournal.co.inmdpi.comresearchgate.net |
| Reactants | Acid chloride + Base (for in-situ ketene generation), Schiff base (imine) | researchgate.net | |
| Stereocontrol | Reaction conditions can influence cis/trans selectivity | mdpi.com | |
| 2 | Lactam Reduction | Azetidin-2-one → Azetidine | rsc.orgnih.gov |
| Reagents | AlH₂Cl, AlHCl₂ | nih.gov | |
| Outcome | Selective reduction of the amide carbonyl | nih.gov |
The synthesis of azetidines can also commence from precursors that already contain the four-membered ring or from other heterocyclic systems. For example, functionalized azetidines can be prepared via palladium-catalyzed intramolecular C(sp³)–H amination, which allows for the cyclization of amine substrates to form the azetidine ring under relatively mild conditions. rsc.org Another modern approach is the photochemical Norrish–Yang cyclization of α-aminoacetophenones, which generates highly strained azetidinols as intermediates that can be further functionalized. beilstein-journals.org Additionally, azetidines can be synthesized through the ring expansion of aziridines or the ring contraction of pyrrolidinones, offering alternative pathways to this strained heterocyclic system. organic-chemistry.orgresearchgate.net
Strategies for Introducing the Pyridyl and Ethanone Moieties
Connecting the azetidine scaffold to the 3-pyridyl ethanone fragment requires robust C-C bond-forming reactions. The choice of strategy often depends on the specific retrosynthetic disconnection being pursued.
Direct Friedel-Crafts acylation of pyridine is generally not feasible due to the electron-deficient nature of the pyridine ring and the propensity for N-acylation, which further deactivates the ring. youtube.comquimicaorganica.org Therefore, alternative strategies are required.
One effective method involves the reaction of an organometallic pyridine species with an appropriate electrophile. For instance, 3-bromopyridine (B30812) can be converted into a Grignard or organolithium reagent, which can then react with an N-protected 3-(chloroacetyl)azetidine. However, direct metalation of pyridine itself can be challenging. scispace.com
A more common and reliable approach is to start with a pre-functionalized pyridine derivative, such as nicotinic acid (pyridine-3-carboxylic acid) or its esters. google.comgoogle.com Nicotinic acid can be converted to a more reactive species like a Weinreb amide or an acyl chloride, which can then be coupled with an organometallic reagent derived from a protected 3-azetidinyl precursor. Alternatively, esters like methyl or butyl nicotinate (B505614) can undergo condensation with acetone (B3395972) or acetic acid in the gas phase over a metal oxide catalyst to form 3-acetylpyridine. chemicalbook.comprepchem.comepo.org
Modern cross-coupling reactions also provide a powerful tool for this transformation. For example, a palladium-catalyzed cross-coupling of a 2-pyridyl ester of nicotinic acid with an organoboron compound derived from the azetidine moiety could form the desired ketone. organic-chemistry.orgresearchgate.net Similarly, copper-catalyzed coupling reactions of pyridine thioesters with Grignard reagents have been developed for ketone synthesis under mild conditions. digitellinc.com These methods offer high functional group tolerance and are often more efficient than traditional approaches.
Table 3: Selected Pyridine Functionalization Strategies for Ketone Synthesis
| Pyridine Precursor | Coupling Partner/Reagent | Reaction Type | Key Features | Reference(s) |
| Nicotinate Ester | Acetic Acid / Acetone | Gas-Phase Condensation | Requires high temperature and catalyst (e.g., TiO₂/Na₂O) | google.comprepchem.comepo.org |
| Nicotinoyl Chloride | Azetidinyl Organometallic | Acylation | Classical C-C bond formation | youtube.com |
| 3-Bromopyridine | Azetidinylacetyl Stannane | Stille Coupling | Palladium-catalyzed cross-coupling | organic-chemistry.org |
| Nicotinic Acid (as thioester) | Azetidinyl Grignard Reagent | Cu(I)-Catalyzed Coupling | Mild conditions, good functional group tolerance | digitellinc.com |
Ethanone Group Formation and Manipulation
The formation of the 1-(3-pyridyl)ethanone moiety is a critical step in the synthesis. A primary route involves the acylation of a pyridine derivative. For instance, a common method for preparing similar acetylpyridines is through the reaction of a bromopyridine with a Grignard reagent, followed by acylation. wikipedia.org This general approach can be adapted to form the core structure.
A plausible synthetic pathway involves two main strategies:
Alkylation of a Precursor Ketone: This approach begins with the commercially available 3-acetylpyridine. nih.govchemeo.com The ethanone's alpha-carbon is deprotonated using a suitable base, such as lithium diisopropylamide (LDA), to form an enolate. This nucleophilic enolate is then reacted with an electrophilic, N-protected 3-azetidinyl species (e.g., N-Boc-3-iodoazetidine) to form the crucial carbon-carbon bond, yielding the protected final compound. Subsequent deprotection affords this compound.
Coupling of Azetidine and Pyridine Fragments: An alternative route involves coupling a pyridine nucleophile with an azetidine-containing electrophile. This could be achieved by preparing an N-protected 3-azetidinyl acetic acid derivative, converting it to an activated species like an acid chloride or Weinreb amide, and then coupling it with a 3-pyridyl organometallic reagent (e.g., 3-pyridylmagnesium bromide or 3-pyridylzinc chloride) in the presence of a suitable catalyst.
Manipulation of the ethanone group post-formation is generally limited to the deprotection of the azetidine nitrogen, as the ketone functionality is a defining feature of the target molecule.
Stereoselective Synthesis and Chiral Induction Methodologies for Enantiomerically Enriched Forms of the Compound
The azetidine ring's C3 carbon is a stereocenter, necessitating stereoselective methods to obtain enantiomerically enriched forms of the compound. The primary strategy involves the use of a chiral building block.
A modern and flexible approach for creating chiral azetidine precursors is through gold-catalyzed reactions. For example, a practical synthesis of chiral azetidin-3-ones has been developed via the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov These chiral azetidin-3-ones can then be further functionalized and elaborated into the required 3-substituted azetidine synthon for coupling with the pyridylethanone fragment.
Another well-established method for stereocontrolled formation of the azetidine ring is the Staudinger reaction, a [2+2] cycloaddition between an imine and a ketene. researchgate.net While this classically yields β-lactams (azetidin-2-ones), the principles of stereocontrol, influenced by reactant stereochemistry and reaction conditions, are broadly applicable to the synthesis of other chiral azetidines. researchgate.net By starting with a chiral imine or employing a chiral catalyst, it is possible to induce a specific stereochemistry in the resulting four-membered ring. This chiral azetidine intermediate can then be carried forward to synthesize the target molecule.
The use of chiral auxiliaries on the nitrogen atom of the azetidine precursor is a common strategy to direct the stereochemical outcome of key bond-forming reactions. researchgate.net Once the desired stereocenter is established, the auxiliary can be removed.
Optimization of Reaction Conditions, Catalysis, and Yields in the Synthesis of this compound
Optimizing reaction conditions is crucial for maximizing yield and minimizing by-product formation. Key parameters for optimization include the choice of base, solvent, temperature, and catalyst. For the proposed alkylation of 3-acetylpyridine, a study of these variables is essential.
Different bases can affect the regioselectivity and efficiency of enolate formation. Solvents play a critical role; polar aprotic solvents like tetrahydrofuran (B95107) (THF) are common for enolate chemistry. Temperature control is also vital, as many enolate reactions are conducted at low temperatures (e.g., -78 °C) to prevent side reactions. researchgate.net
Catalysis can be employed in alternative coupling strategies. For example, palladium or copper catalysts are often used in cross-coupling reactions to form carbon-carbon bonds. The choice of ligand for the metal catalyst can significantly influence the reaction's efficiency and yield. Multi-component reactions, which combine several reactants in a single operation, can also be optimized. For instance, the catalytic synthesis of substituted pyridines has been achieved through multicomponent sequences, highlighting the potential for efficient, catalyzed constructions of the pyridine core. nih.gov
Below is a representative table illustrating how the alkylation step might be optimized.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | LDA | THF | -78 to 0 | 55 |
| 2 | LHMDS | THF | -78 to 0 | 62 |
| 3 | NaHMDS | DME | -78 to 25 | 65 |
| 4 | LHMDS | THF/HMPA | -78 to 0 | 71 |
This table is illustrative, showing hypothetical data for the optimization of a key synthetic step.
Considerations for Large-Scale Synthesis and Process Chemistry (e.g.,nih.gov,jazanu.edu.sa)
Transitioning a synthetic route from laboratory scale to industrial production introduces a distinct set of challenges. Process chemistry prioritizes safety, cost-effectiveness, scalability, and environmental impact.
Reagent and Reaction Safety: A primary concern is the safety of the reagents and intermediates. For instance, the use of potentially explosive materials, such as certain diazo compounds, is generally avoided in large-scale synthesis. Similarly, highly pyrophoric reagents require specialized handling equipment, increasing costs. The selection of stable and readily available starting materials, such as using α,β-unsaturated carboxylic acids in place of vinyl azide (B81097) precursors, is a key practical convenience for process chemistry. nih.gov
Catalysis and Atom Economy: The use of catalysis is preferred over stoichiometric reagents to minimize waste and improve atom economy. Organocatalysis and transition-metal catalysis are central to modern green process chemistry. nih.gov Recoverable and reusable catalysts are particularly valuable for reducing costs and environmental footprint.
Purification and Isolation: The final product must be isolated with high purity. On a large scale, chromatographic purification is often costly and time-consuming. Therefore, synthetic routes that yield a product that can be purified by crystallization or distillation are greatly preferred.
Chemical Reactivity and Transformations of 2 3 Azetidinyl 1 3 Pyridyl Ethanone
Reactivity and Functionalization of the Azetidine (B1206935) Ring System
The reactivity of the azetidine ring in 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone is largely influenced by its inherent ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This strain makes the ring susceptible to cleavage and functionalization under specific reaction conditions. rsc.org
Ring-Opening Reactions and Subsequent Derivatization Pathways
The strained nature of the azetidine ring makes it prone to ring-opening reactions, which can be initiated by various nucleophiles and electrophiles. This reactivity provides a pathway for the synthesis of diverse derivatives. For instance, acid-mediated intramolecular ring-opening can occur via nucleophilic attack by a pendant amide group. nih.gov The stability of N-substituted azetidines can be influenced by the nature of the substituent; for example, N-pyridyl analogues have shown greater stability compared to N-phenyl analogues under acidic conditions. nih.gov
Ring-opening can also be achieved through reactions with various reagents, leading to a range of functionalized products. While specific examples for this compound are not detailed in the provided search results, the general reactivity of azetidines suggests that reactions with nucleophiles could lead to the formation of substituted aminopropyl chains. The regioselectivity of such ring-opening reactions is an important consideration in synthetic strategies. nih.gov
Functionalization and Derivatization of the Azetidine Nitrogen
The nitrogen atom of the azetidine ring is a key site for functionalization. It can act as a nucleophile, allowing for the introduction of a wide array of substituents. Common derivatization reactions include N-alkylation, N-acylation, and N-arylation. The electronic properties of the substituent on the nitrogen can significantly influence the stability and reactivity of the azetidine ring. For example, delocalization of the nitrogen lone pair into an aromatic system, as in N-pyridyl azetidines, can enhance the stability of the ring. nih.gov
The synthesis of various N-substituted azetidine derivatives has been explored, highlighting the versatility of the azetidine nitrogen for chemical modification. nih.gov These modifications can be crucial for tuning the properties of the molecule for various applications.
Conformational Dynamics of the Azetidine Ring
The four-membered azetidine ring is not planar and exhibits a puckered conformation. nih.gov The degree of puckering and the conformational preferences can be influenced by the nature of the substituents on the ring. The conformational dynamics of the azetidine ring are an important aspect of its stereochemistry and can affect its interaction with other molecules. Studies on analogues have shown that the azetidine ring can adopt different puckered structures depending on the surrounding chemical environment and the nature of the backbone structure it is part of. nih.gov The conformational preferences of the azetidine ring are a key factor in the design of molecules with specific three-dimensional structures.
Transformations Involving the Ethanone (B97240) Moiety
The ethanone moiety of this compound features a reactive carbonyl group and an adjacent alpha-carbon, both of which are sites for various chemical transformations.
Carbonyl Reactivity (e.g., Nucleophilic Additions, Reductions)
The carbonyl carbon of the ethanone group is electrophilic and is susceptible to nucleophilic attack. masterorganicchemistry.com This reactivity allows for a variety of nucleophilic addition reactions, leading to the formation of alcohols and other derivatives. masterorganicchemistry.comrsc.org Depending on the nucleophile, these additions can be either reversible or irreversible. masterorganicchemistry.com
The ketone functional group can be reduced to a secondary alcohol using various reducing agents. chemguide.co.uk Common reagents for this transformation include sodium borohydride (B1222165) and lithium aluminium hydride. chemguide.co.uknih.gov The choice of reducing agent can be critical, as some, like lithium aluminium hydride, are highly reactive and require anhydrous conditions. chemguide.co.uk The steric environment around the ketone can influence the rate of reduction. nih.gov
Table 1: Examples of Carbonyl Reactivity
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Nucleophilic Addition | Grignard Reagents (RMgX) | Tertiary Alcohols |
| Nucleophilic Addition | Organolithium Reagents (RLi) | Tertiary Alcohols |
| Reduction | Sodium Borohydride (NaBH4) | Secondary Alcohols |
| Reduction | Lithium Aluminium Hydride (LiAlH4) | Secondary Alcohols |
Alpha-Carbon Functionalization (e.g., Enolization-Based Reactions, Alkylations)
The alpha-carbon adjacent to the carbonyl group is acidic and can be deprotonated to form an enolate. This enolate is a key intermediate for a variety of functionalization reactions, including alkylations and aldol (B89426) reactions. The formation of the enolate can be achieved using a suitable base. The resulting enolate can then react with electrophiles, such as alkyl halides, to introduce new substituents at the alpha-position.
The reactivity of the alpha-carbon allows for the construction of more complex molecules. For example, enolization followed by reaction with an electrophile can be used to introduce a variety of functional groups, expanding the synthetic utility of the parent compound.
Reactivity of the Pyridine (B92270) Ring System
The reactivity of the pyridine ring in this compound is fundamentally dictated by the electron-deficient nature of the aromatic system, a consequence of the electronegative nitrogen atom. This inherent electronic property governs its behavior in various chemical transformations, including substitution reactions and modifications at the nitrogen atom itself. The presence of the 2-(3-azetidinyl)ethanone substituent at the 3-position further modulates this reactivity.
Electrophilic Aromatic Substitution (EAS) Potential
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. The nitrogen atom withdraws electron density from the ring, making it less nucleophilic and thus less susceptible to attack by electrophiles. Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, leading to the formation of a pyridinium (B92312) ion. This positively charged species is even more strongly deactivated towards electrophiles.
For this compound, the acetyl group (-COCH₃) attached to the pyridine ring at the 3-position is an electron-withdrawing group, which further deactivates the ring towards EAS. Electrophilic attack, if it were to occur, would be directed to the positions meta to the most deactivating group. In this case, substitution would be predicted to occur at the 5-position, and to a lesser extent, the 2- and 6-positions. However, forcing conditions, such as high temperatures and strongly acidic catalysts, would likely be necessary to achieve any significant conversion.
A theoretical study on the nitration of pyridine derivatives using nitronium ion (NO₂⁺) suggests that such reactions proceed through a stepwise polar mechanism. rsc.org While the nitration of pyridine itself is challenging due to the formation of the deactivated protonated species in the required acidic medium, pyridine-N-oxides can undergo EAS more readily. rsc.org
| Reaction | Expected Outcome for this compound | Typical Conditions |
| Nitration | Low yield of 2-(3-Azetidinyl)-1-(5-nitro-3-pyridyl)ethanone | Concentrated H₂SO₄/HNO₃, high temperature |
| Halogenation | Low yield of halogenated products, primarily at the 5-position | Halogen with a Lewis acid catalyst, high temperature |
| Sulfonation | Low yield of the corresponding sulfonic acid, likely at the 5-position | Fuming sulfuric acid (oleum), high temperature |
| Friedel-Crafts Acylation/Alkylation | Generally unsuccessful on pyridine rings | Lewis acid catalyst (e.g., AlCl₃), acyl/alkyl halide |
Nucleophilic Aromatic Substitution (NAS) Possibilities
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the 2-, 4-, and 6-positions. For NAS to occur, a good leaving group, such as a halide, must be present at one of these activated positions. In the case of the parent this compound, there are no inherent leaving groups on the pyridine ring.
However, if a derivative of this compound were synthesized with a leaving group at the 2-, 4-, or 6-position (for example, 2-(3-Azetidinyl)-1-(2-chloro-3-pyridyl)ethanone), it would be expected to undergo NAS. The rate and success of such reactions are influenced by the nature of the nucleophile and the leaving group. Common nucleophiles used in NAS reactions with pyridines include alkoxides, amines, and thiols.
The mechanism of NAS on pyridines typically proceeds through a Meisenheimer-like intermediate. nih.gov The presence of electron-withdrawing groups can further activate the ring towards nucleophilic attack. In pyridinium ions, the positive charge on the nitrogen atom significantly enhances the ring's susceptibility to nucleophilic attack. researchgate.netnih.gov
| Derivative | Potential Nucleophile | Expected Product |
| 2-(3-Azetidinyl)-1-(2-chloro-3-pyridyl)ethanone | Sodium methoxide | 2-(3-Azetidinyl)-1-(2-methoxy-3-pyridyl)ethanone |
| 2-(3-Azetidinyl)-1-(6-bromo-3-pyridyl)ethanone | Ammonia | 2-(3-Azetidinyl)-1-(6-amino-3-pyridyl)ethanone |
| 2-(3-Azetidinyl)-1-(4-fluoro-3-pyridyl)ethanone | Piperidine | 2-(3-Azetidinyl)-1-(4-(piperidin-1-yl)-3-pyridyl)ethanone |
N-Oxidation and Quaternization Reactions of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and susceptible to reactions with electrophiles at the nitrogen center.
N-Oxidation: Treatment of this compound with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), would be expected to yield the corresponding pyridine N-oxide. Pyridine N-oxides are interesting intermediates in their own right, as the N-oxide group can activate the ring for both electrophilic and nucleophilic substitution at different positions compared to the parent pyridine. For instance, the N-oxide can facilitate electrophilic substitution at the 4-position.
Quaternization: The pyridine nitrogen can also be alkylated by reaction with alkyl halides to form quaternary pyridinium salts. For example, reaction with methyl iodide would yield N-methyl-3-(2-(3-azetidinyl)acetyl)pyridinium iodide. The formation of a pyridinium salt further deactivates the ring towards electrophilic attack but can activate it for nucleophilic attack.
| Reaction | Reagent | Expected Product |
| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 2-(3-Azetidinyl)-1-(1-oxido-3-pyridinyl)ethanone |
| Quaternization | Methyl iodide | N-methyl-3-(2-(3-azetidinyl)acetyl)pyridinium iodide |
| Quaternization | Benzyl bromide | N-benzyl-3-(2-(3-azetidinyl)acetyl)pyridinium bromide |
Multi-Component Reactions and Cascade Transformations Incorporating the Compound
While specific multi-component reactions (MCRs) or cascade transformations involving this compound have not been explicitly documented in the literature, its structural motifs suggest potential for participation in such reactions. The ketone functionality and the pyridine ring are both common participants in a variety of MCRs.
For instance, the ketone could potentially undergo reactions such as the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis, although the steric hindrance and electronic effects of the azetidinyl and pyridyl groups would play a significant role. The pyridine ring itself can be synthesized via MCRs, and it is conceivable that this compound could act as a building block in the synthesis of more complex heterocyclic systems. rsc.orgnih.gov
Cascade transformations, which involve a series of intramolecular reactions, could potentially be initiated from derivatives of this compound. For example, a suitably functionalized derivative could undergo a sequence of cyclization and rearrangement steps to form novel polycyclic structures. researchgate.netmdpi.com The development of such reactions would be a subject for future research.
| Reaction Type | Potential Role of this compound | Potential Products |
| Multi-component reactions (e.g., Ugi, Passerini) | As the ketone component | Complex amides and esters |
| Cascade reactions | As a precursor to a more functionalized intermediate | Polycyclic heterocyclic systems |
Derivatization and Scaffold Generation Utilizing 2 3 Azetidinyl 1 3 Pyridyl Ethanone
Construction of Fused and Bridged Polycyclic Ring Systems
The inherent reactivity of the azetidine (B1206935) ring, coupled with the carbonyl functionality of the ethanone (B97240) bridge, makes 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone an attractive starting material for the synthesis of fused and bridged polycyclic systems. While specific examples directly employing this compound are not extensively documented in publicly available literature, the strategic positioning of reactive sites allows for theoretical synthetic pathways.
Intramolecular cyclization reactions, for instance, could be envisioned following N-functionalization of the azetidine ring with a group capable of reacting with the enolizable ketone. This could potentially lead to the formation of novel fused heterocyclic systems incorporating the azetidine and pyridine (B92270) rings within a larger, more rigid framework. Similarly, the use of bifunctional reagents could facilitate the construction of bridged systems, where a new ring system connects the azetidine and pyridyl moieties. The development of such synthetic strategies remains an area of interest for expanding the chemical space accessible from this versatile precursor.
Access to Spirocyclic Architectures via Chemical Transformations
Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in drug discovery due to their three-dimensional nature. The structure of this compound provides a clear pathway to spirocyclic architectures. The azetidine ring itself can serve as one of the rings in a spirocyclic system.
One potential approach involves the reaction of the ketone moiety with a bifunctional reagent that can subsequently cyclize onto the azetidine nitrogen or an adjacent carbon. For example, a Knoevenagel condensation followed by a Michael addition could lead to the formation of a new ring spiro-fused to the azetidine ring. The synthesis of multifunctional spirocycles often involves the transformation of cyclic ketones or carboxylic acids into spiro-azetidinones, which can then be further modified. nih.govnih.gov While direct application with this compound is yet to be detailed, the principle of utilizing the ketone for spiro-annulation is a well-established synthetic strategy.
Design Principles for Structurally Diverse Analogues and Congeners of the Compound
The generation of analogues and congeners of this compound is crucial for exploring structure-activity relationships in medicinal chemistry programs. The design principles for creating a library of diverse structures hinge on the modification of its core components: the azetidine ring, the pyridyl ring, and the ethanone linker.
Table 1: Strategies for Generating Structurally Diverse Analogues
| Molecular Component | Modification Strategy | Potential Outcome |
| Azetidine Ring | N-alkylation, N-arylation, N-acylation | Introduction of various substituents to probe steric and electronic effects. |
| Substitution at C2 and C4 positions | Alteration of the ring's stereochemistry and substitution pattern. | |
| Pyridyl Ring | Substitution with various functional groups | Modulation of electronic properties, solubility, and metabolic stability. |
| Isomeric substitution (e.g., 2-pyridyl, 4-pyridyl) | Alteration of the vector and orientation of the nitrogen atom for potential hydrogen bonding. | |
| Ethanone Linker | Reduction of the ketone | Formation of the corresponding alcohol, introducing a chiral center. |
| Chain extension or contraction | Modification of the distance and rigidity between the two ring systems. | |
| Replacement with other functional groups | Introduction of alternative linkers such as amides or sulfonamides. |
These modifications can be systematically implemented to generate a library of compounds with a wide range of physicochemical properties. For instance, the synthesis of various 3-(pyridine-3-yl)-2-oxazolidinone derivatives showcases a similar strategy of modifying a core scaffold to explore antibacterial activity. frontiersin.org
Application as a Key Intermediate in the Synthesis of Complex Heterocyclic Scaffolds
The title compound serves as a valuable intermediate for the synthesis of more elaborate heterocyclic systems. The reactivity of both the secondary amine in the azetidine ring and the ketone functionality allows for a variety of subsequent chemical transformations.
For example, the azetidine nitrogen can act as a nucleophile to participate in ring-forming reactions, leading to the construction of fused or bridged systems as mentioned earlier. The ketone can be a handle for building new rings through reactions such as the Paal-Knorr synthesis of pyrroles or the Gewald synthesis of thiophenes. The combination of these reactive sites in a single molecule provides a powerful tool for the rapid assembly of complex molecular architectures. The use of pyridyl-containing ketones as intermediates is a common strategy in the synthesis of various biologically active molecules. beilstein-journals.org
Strategies for Library Synthesis and Combinatorial Approaches Based on the Compound
The structural attributes of this compound make it an ideal candidate for combinatorial library synthesis. The presence of two distinct points of diversification—the azetidine nitrogen and the ketone—allows for the parallel synthesis of a large number of analogues.
A typical combinatorial approach would involve a two-step sequence. In the first step, the azetidine nitrogen can be functionalized with a diverse set of building blocks, such as carboxylic acids (via amide coupling), aldehydes (via reductive amination), or sulfonyl chlorides. In the second step, the ketone can be reacted with a different set of reagents, for example, a library of hydrazines to form hydrazones, or various nucleophiles in addition reactions. This "two-dimensional" diversification strategy can rapidly generate a large and structurally diverse library of compounds for high-throughput screening. The development of robust synthetic routes applicable to parallel synthesis is key for the successful generation of such libraries.
Analytical Methodologies for Structural Elucidation and Purity Assessment of 2 3 Azetidinyl 1 3 Pyridyl Ethanone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise connectivity of atoms can be determined. rsc.orgrsc.orgmdpi.com
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the hydrogen atoms within the molecule. For this compound, distinct signals are expected for the protons on the pyridine (B92270) ring, the azetidine (B1206935) ring, and the ethanone (B97240) bridge. The aromatic protons of the 3-pyridyl group typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The protons on the azetidine ring and the methylene (B1212753) bridge (CH₂) of the ethanone group would resonate in the upfield region. Two-dimensional NMR experiments such as COSY are used to establish proton-proton correlations, confirming the connectivity of the hydrogen atoms. lookchem.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon (C=O) of the ketone is characteristically found far downfield (δ 190-200 ppm). The sp²-hybridized carbons of the pyridine ring would appear in the δ 120-150 ppm range, while the sp³-hybridized carbons of the azetidine ring and the ethanone's methylene group would be found in the upfield region (δ 20-60 ppm). rsc.orgnih.gov Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups. Further confirmation of the structure is achieved through 2D NMR experiments like HSQC and HMBC, which correlate proton and carbon signals. mdpi.com
Expected ¹H and ¹³C NMR Chemical Shifts for this compound: The following data is predictive and based on analogous structures.
Interactive Table: Predicted ¹H NMR Data| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridyl H-2 | ~8.9 | s |
| Pyridyl H-6 | ~8.7 | d |
| Pyridyl H-5 | ~8.2 | d |
| Pyridyl H-4 | ~7.5 | dd |
| Ethanone CH₂ | ~3.8 | d |
| Azetidinyl CH (methine) | ~3.6 | m |
| Azetidinyl CH₂ (adjacent to N) | ~3.4 | t |
Interactive Table: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ketone C=O | ~198 |
| Pyridyl C-6 | ~154 |
| Pyridyl C-2 | ~151 |
| Pyridyl C-4 | ~136 |
| Pyridyl C-3 (ipso) | ~132 |
| Pyridyl C-5 | ~124 |
| Azetidinyl C-2, C-4 | ~55 |
| Ethanone CH₂ | ~45 |
| Azetidinyl C-3 | ~35 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov These two methods are often complementary. kurouskilab.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes bonds to vibrate at specific frequencies. For this compound, the most prominent absorption band would be the strong C=O stretch of the ketone group, typically appearing around 1680-1700 cm⁻¹. Other key absorptions would include C-H stretching from the aromatic pyridine ring (above 3000 cm⁻¹) and the aliphatic azetidine and ethanone moieties (below 3000 cm⁻¹). The C-N stretching of the azetidine ring would be observed in the fingerprint region (around 1200 cm⁻¹), and C=C and C=N stretching vibrations from the pyridine ring would appear in the 1400-1600 cm⁻¹ region. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light. nih.gov While the C=O stretch is often weaker in Raman spectra compared to IR, the aromatic ring vibrations of the pyridyl group typically produce strong and sharp signals, making Raman an excellent tool for characterizing this part of the molecule.
Expected Vibrational Frequencies for this compound: Interactive Table: Key IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3050-3150 | Medium |
| Aliphatic C-H | Stretch | 2850-2960 | Medium |
| Ketone C=O | Stretch | 1680-1700 | Strong |
| Aromatic C=C, C=N | Stretch | 1400-1600 | Medium-Strong |
| Aliphatic CH₂ | Bend | 1450-1470 | Medium |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
For this compound (C₉H₁₀N₂O), the molecular weight is 162.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 162. The fragmentation of the molecular ion provides a unique fingerprint that helps to confirm the structure.
Key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of the 3-pyridoyl cation (m/z 106) and a neutral radical fragment.
Cleavage of the azetidine ring: The strained four-membered ring can undergo fragmentation, leading to various smaller charged fragments. rsc.org
McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.
The fragmentation pattern of the related compound 1-(3-pyridinyl)ethanone shows a prominent peak at m/z 106, corresponding to the loss of a methyl radical, and a base peak at m/z 78, corresponding to the pyridine cation. nist.gov For the target molecule, the fragmentation would be more complex due to the azetidinyl group.
Expected Key Fragments in the Mass Spectrum: Interactive Table: Predicted Mass Spectrometry Fragments
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 162 | [M]⁺ (Molecular Ion) | Ionization of parent molecule |
| 134 | [M - CO]⁺ | Loss of carbon monoxide |
| 106 | [C₆H₄NO]⁺ (3-Pyridoyl cation) | Alpha-cleavage at carbonyl group |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) | Cleavage of the C-C bond next to the ring |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
If a suitable single crystal of this compound or one of its derivatives can be grown, X-ray diffraction analysis would reveal:
The puckering of the four-membered azetidine ring. adelaide.edu.au
The dihedral angle between the plane of the pyridine ring and the plane of the ketone group.
The presence of any intermolecular interactions, such as hydrogen bonding, in the crystal lattice. acs.org
This detailed structural information is invaluable for understanding the molecule's physical properties and how it might interact with biological targets.
Chromatographic Techniques for Separation, Purity Determination, and Isolation (e.g., HPLC, GC)
Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its purity. americanpharmaceuticalreview.comcdc.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile compounds. rsc.org For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method.
Stationary Phase: A C18 or C8 column.
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent like acetonitrile (B52724) or methanol, run in either isocratic or gradient mode.
Detection: UV detection would be effective due to the presence of the pyridine chromophore, likely with a maximum absorbance around 260 nm.
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. The viability of using GC for this compound would depend on its boiling point and stability at elevated temperatures. If direct analysis is challenging, derivatization could be employed to increase volatility and thermal stability. americanpharmaceuticalreview.com
Column: A capillary column with a polar stationary phase would be appropriate.
Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. nih.gov
These techniques are quantitative and can be used to determine the purity of a sample with high accuracy.
Elemental Analysis for Empirical Formula Validation
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a pure sample. This data is used to confirm the empirical and molecular formula of a newly synthesized compound. rsc.org
For this compound, with the molecular formula C₉H₁₀N₂O, the theoretical elemental composition can be calculated.
Theoretical Elemental Composition:
Molecular Weight: 162.19 g/mol
Carbon (C): (9 * 12.011 / 162.19) * 100% = 66.65%
Hydrogen (H): (10 * 1.008 / 162.19) * 100% = 6.22%
Nitrogen (N): (2 * 14.007 / 162.19) * 100% = 17.28%
Oxygen (O): (1 * 15.999 / 162.19) * 100% = 9.86%
Experimental values obtained from an elemental analyzer for a purified sample should agree with these theoretical values within an acceptable margin of error (typically ±0.4%), thereby validating the compound's empirical formula. rsc.org
Computational and Theoretical Investigations of 2 3 Azetidinyl 1 3 Pyridyl Ethanone
Quantum Chemical Studies on Molecular Structure, Conformation, and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for determining the most stable three-dimensional arrangement of atoms in a molecule and its associated energy. biointerfaceresearch.com
Molecular Structure Optimization: The initial step in a computational study is geometry optimization, which calculates the lowest energy structure of the molecule. This is typically performed using DFT methods, such as the B3LYP functional, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. biointerfaceresearch.com The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. For 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone, these calculations would reveal the precise geometry of the puckered four-membered azetidine (B1206935) ring, the planarity of the pyridine (B92270) ring, and the spatial relationship between these two fragments connected by the ethanone (B97240) bridge.
Interactive Table 1: Predicted Geometrical Parameters for this compound This table presents hypothetical but representative data calculated using DFT methods for the key structural parameters of the molecule.
| Parameter | Atoms Involved | Predicted Value | Description |
| Bond Length | C=O (Ketone) | ~1.22 Å | Typical double bond length for a ketone, indicating carbonyl character. |
| Bond Length | C-N (Azetidine) | ~1.47 Å | Standard single bond length within the strained azetidine ring. |
| Bond Length | C-C (Pyridine) | ~1.39 Å | Aromatic bond length, intermediate between a single and double bond. |
| Bond Angle | C-CO-C (Ketone) | ~119° | Nearly trigonal planar geometry around the carbonyl carbon. |
| Bond Angle | C-N-C (Azetidine) | ~89° | Acute angle characteristic of a strained four-membered ring. |
| Dihedral Angle | Pyridine-C-C-Azetidine | Variable | Defines the rotation around the ethanone bridge, critical for conformation. |
Conformational Analysis and Energetics: Molecules can exist in various spatial arrangements known as conformers. A conformational analysis is performed to identify the most stable conformers and the energy barriers between them. By systematically rotating the dihedral angles connecting the pyridine ring, the ethanone group, and the azetidine ring, a potential energy surface can be mapped. The minima on this surface correspond to stable conformers. Quantum chemical calculations provide thermodynamic data such as enthalpy, entropy, and Gibbs free energy for each conformer, allowing for the determination of their relative populations at a given temperature. biointerfaceresearch.com
Electronic Structure Analysis and Reactivity Predictions
The arrangement of electrons within a molecule governs its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key framework for understanding this behavior. biointerfaceresearch.com
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO would likely be centered on the electrophilic carbonyl group and the adjacent atoms.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). biointerfaceresearch.com In the MEP map of this compound, negative potential (typically colored red) would be concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. Positive potential (blue) would be found near the hydrogen atoms, particularly the N-H proton of the azetidine ring.
Interactive Table 2: Predicted Electronic Properties of this compound This table shows hypothetical FMO energies and related reactivity descriptors calculated via DFT.
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest energy electrons; related to ionization potential. |
| LUMO Energy | -1.2 eV | Energy of the lowest available orbital; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high kinetic stability and relatively low reactivity. mdpi.com |
| Dipole Moment | ~3.5 D | Quantifies the overall polarity of the molecule, suggesting significant charge separation. |
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical studies analyze static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motions and conformational changes in a simulated environment, such as a solvent like water. nih.gov
For this compound, an MD simulation would involve placing the molecule in a box of water molecules and simulating its movement over nanoseconds. This approach allows for a comprehensive exploration of the conformational landscape, revealing the flexibility of the linker between the two rings and the puckering dynamics of the azetidine ring. mdpi.comnih.gov The simulation can identify the most frequently adopted conformations in solution and the timescales of transitions between them, providing a more realistic picture of the molecule's behavior than static calculations alone. mdpi.com
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, such as the synthesis of this compound. mit.edu By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. researchgate.netresearchgate.net
For instance, a potential synthesis could involve the acylation of a protected 3-azetidinyl precursor with a derivative of 3-pyridinecarboxylic acid. DFT calculations can be employed to:
Identify Transition States (TS): Locate the highest energy point along the reaction coordinate that connects reactants to products.
Calculate Activation Energies (Ea): Determine the energy barrier that must be overcome for the reaction to proceed. A lower activation energy indicates a faster reaction rate.
Compare Reaction Pathways: If multiple synthetic routes are possible, computational modeling can predict which pathway is the most energetically favorable and likely to produce the highest yield. mit.edu
These theoretical investigations can guide experimental efforts by predicting optimal reaction conditions and identifying potential side reactions. mit.edu
Spectroscopic Property Simulations and Validation Against Experimental Data
A crucial application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results to confirm a molecule's structure. researchgate.net
Vibrational Spectroscopy (IR and Raman): DFT frequency calculations can predict the vibrational modes of a molecule. researchgate.net These calculated frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) and Raman spectrum. Key vibrational modes for this compound, such as the C=O stretch of the ketone, the N-H bend of the azetidine, and the characteristic aromatic C-H and C=C stretching of the pyridine ring, can be identified and compared with experimental spectra to validate the computed structure. biointerfaceresearch.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These calculations provide a theoretical NMR spectrum that can be compared with experimental data. A strong correlation between the predicted and observed chemical shifts provides high confidence in the assigned molecular structure. mdpi.com This is particularly useful for correctly assigning signals in complex regions of the spectrum.
Interactive Table 3: Comparison of Predicted vs. Typical Experimental Spectroscopic Data This table presents a hypothetical comparison to illustrate how computational data is used for structural validation.
| Spectroscopic Data | Predicted Value (Computational) | Typical Experimental Range | Assignment |
| IR Frequency | 1685 cm⁻¹ | 1680-1700 cm⁻¹ | C=O (Aryl Ketone) Stretch |
| IR Frequency | 3350 cm⁻¹ | 3300-3500 cm⁻¹ | N-H (Azetidine) Stretch |
| ¹H NMR Shift | 8.5-9.0 ppm | 8.5-9.0 ppm | Protons on Pyridine Ring (adjacent to N) |
| ¹³C NMR Shift | ~195 ppm | 190-200 ppm | C=O (Ketone) Carbon |
Future Research Perspectives in 2 3 Azetidinyl 1 3 Pyridyl Ethanone Chemistry
Development of Novel, Sustainable, and Environmentally Benign Synthetic Routes
The development of synthetic methodologies that are both efficient and environmentally conscious is a paramount goal in modern organic chemistry. Future research on 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone should prioritize the creation of sustainable synthetic pathways.
Photochemical methods represent a particularly promising avenue. researchgate.net These techniques utilize light to access reactive intermediates under mild conditions, often bypassing the need for harsh reagents. beilstein-journals.org The synthesis of the azetidine (B1206935) core, for example, can be achieved through photochemical reactions such as the aza Paternò–Büchi [2+2] cycloaddition or the Norrish-Yang cyclization of α-aminoacetophenones. beilstein-journals.orgacs.orgrsc.org These methods are attractive as they use photon energy to overcome the energetic barriers associated with the formation of strained rings. beilstein-journals.org Furthermore, photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has emerged as a novel, atom-economical strategy for constructing azetidine rings via a [3+1] radical cascade cyclization. nih.gov
Another key aspect of green chemistry is the reduction of solvent waste. The use of environmentally responsible solvents, such as cyclopentylmethyl ether (CPME), has been successfully demonstrated in the flow synthesis of related azetidine derivatives. nih.gov Future work could focus on adapting existing syntheses of the target molecule to utilize such green solvents or even developing catalyst- and solvent-free reaction conditions, a strategy that has proven effective for related heterocycles. rsc.org
| Sustainable Strategy | Example Application | Potential Advantage |
| Photochemistry | Aza Paternò–Büchi reaction, Norrish-Yang cyclization. beilstein-journals.orgacs.orgrsc.org | Utilizes light as a "reagent," mild conditions, accesses strained rings. |
| Novel Catalysis | Photo-induced copper catalysis. nih.gov | Atom-economical, uses an inexpensive metal catalyst. |
| Green Solvents | Use of Cyclopentylmethyl ether (CPME). nih.gov | Reduced environmental impact compared to traditional solvents. |
| Solvent-Free Conditions | Catalyst- and solvent-free aza-addition. rsc.org | Eliminates solvent waste, simplifies purification. |
Exploration of Underutilized Reactivity Modes and Mechanistic Pathways
The chemical reactivity of this compound is largely dictated by the interplay between its two core components: the strained azetidine ring and the ketone functional group. The azetidine ring possesses a significant ring-strain energy (approx. 25.2 kcal/mol), making it susceptible to ring-opening reactions. researchgate.net
While nucleophilic ring-opening is a known transformation for azetidines, often requiring activation by Lewis or Brønsted acids, there is significant scope for exploring milder, more selective methods. nih.govacs.org Transition metal-free approaches using only a mild base have been reported and could be applied to the target molecule. acs.org The regioselectivity of such reactions, which can be understood through Density Functional Theory (DFT) calculations, offers a pathway to highly functionalized linear amines. nih.gov
A particularly innovative area for exploration is the "build and release" strategy, where the azetidine ring is first constructed photochemically and then selectively opened in a subsequent step, releasing the stored ring-strain energy to drive functionalization. beilstein-journals.org This approach, using precursors like α-aminoacetophenones, could provide novel entries into complex molecular architectures. beilstein-journals.org
Furthermore, the reactivity of the ketone moiety remains a fertile ground for investigation. Studies on related azetidin-2-ones have demonstrated their utility as enolate synthons for aldol (B89426) condensations with aldehydes and ketones, a strategy that could be adapted for the ethanone (B97240) portion of the target molecule. figshare.com The interplay between the two nitrogen atoms—the azetidine nitrogen and the pyridine (B92270) nitrogen—could also lead to unique reactivity or decomposition pathways, particularly under varying pH conditions, as the protonation state would significantly influence the molecule's stability and nucleophilicity. nih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic routes from traditional batch processes to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. nih.goveuropa.eu Flow chemistry is particularly well-suited for handling hazardous reagents or unstable intermediates, as these can be generated and consumed in situ within the confined environment of a reactor coil. nih.govflinders.edu.au
The synthesis of functionalized azetidines has already been successfully demonstrated under continuous flow conditions, enabling the safe handling of lithiated intermediates at higher temperatures than are feasible in batch reactors. nih.gov Such a setup could be adapted for the synthesis of this compound or its precursors. Moreover, combining flow systems with photochemical reactors can enhance productivity and control over irradiation times, preventing the formation of byproducts. nottingham.ac.uk
Beyond synthesis of the core scaffold, automated platforms can be employed for the rapid generation of derivative libraries. Capsule-based automated synthesis, for example, has been used for the efficient assembly of complex molecules like PROTACs. rsc.org A similar approach could be developed for the target molecule, where a core precursor is automatically reacted with a diverse set of building blocks to rapidly generate analogues for screening and property evaluation. Multi-step flow systems, which may incorporate in-line purification steps, have been used to generate libraries of other heterocycles and represent a powerful tool for future diversification efforts. flinders.edu.auuc.pt
Expansion of Chemical Space through Advanced Diversification Strategies
The this compound scaffold provides an excellent starting point for exploring new areas of chemical space. A key goal in medicinal chemistry is to move beyond flat, two-dimensional structures and create molecules with greater three-dimensional (3D) character, which often leads to improved physicochemical and pharmacological properties. nih.gov
Advanced synthetic strategies can be employed to transform the core structure into more complex, conformationally rigid architectures. For instance, photochemical methods like the intermolecular aza-Paternò-Büchi reaction can be used to construct intricate, ladder-shaped fused ring systems, accessing underexplored topological chemical space. nih.gov Other diversification techniques, such as ring-closing metathesis on derivatives bearing appropriate functional handles, could be used to generate novel fused bicyclic or polycyclic systems. nih.gov
Diversity-Oriented Synthesis (DOS) provides a conceptual framework for these efforts, aiming to generate structurally diverse small molecules from a common scaffold. nih.gov By applying a range of modern synthetic reactions to the azetidine ring, the ketone, and the pyridine ring, a library of analogues with varied shapes, stereochemistry, and functional group arrays can be produced.
| Diversification Strategy | Example Transformation | Outcome |
| Photocycloaddition | Intermolecular aza-Paternò-Büchi reaction. nih.gov | Creation of complex, rigid, 3D fused-ring systems. |
| Ring-Closing Metathesis | RCM of an N-allyl derivative. nih.gov | Formation of novel azetidine-fused bicyclic structures. |
| Ring-Opening/Expansion | Nucleophilic attack followed by cyclization. researchgate.netacs.org | Access to larger heterocyclic rings (e.g., pyrrolidines, azepanes). |
| Core Functionalization | C-H activation on the pyridine or azetidine ring. organic-chemistry.org | Direct installation of new substituents without pre-functionalization. |
Chemoinformatic Analysis of Structural Relationships and Synthetic Feasibility
Chemoinformatics and computational chemistry are indispensable tools for guiding modern synthetic efforts and understanding molecular properties. For this compound and its derivatives, these methods can provide crucial insights.
Computational tools can be used to predict the physicochemical properties of potential derivatives, which is especially critical when designing libraries for specific biological applications, such as CNS-active compounds where blood-brain barrier permeability is a key factor. nih.gov Quantum mechanical calculations can elucidate the balance between the intrinsic reactivity of the ketone group and steric effects, helping to rationalize or predict biological activity. nih.gov
Furthermore, chemoinformatic analysis can be used to map the chemical space occupied by a library of synthesized compounds. For example, a normalized Principal Moment of Inertia (PMI) analysis can quantify the 3D character of molecules, allowing researchers to compare newly synthesized compounds to the structural diversity found in existing drug databases. nih.gov Finally, computational studies, including Density Functional Theory (DFT), can be used to model reaction mechanisms, predict regioselectivity, and rationalize observed outcomes, thereby accelerating the development of new synthetic methods and reactivity modes. nih.govacs.org
Q & A
Q. What are the established synthetic routes for 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone, and which analytical techniques are critical for structural confirmation?
The synthesis typically involves multi-step organic reactions, starting with functionalized azetidine and pyridine precursors. Key steps include:
- Condensation : Coupling azetidine derivatives with pyridine-based ketones under reflux conditions in aprotic solvents (e.g., DMF or THF).
- Cyclization : Intramolecular reactions to form the azetidine ring, often catalyzed by palladium or copper complexes.
- Purification : Column chromatography or recrystallization to isolate the product.
Q. Critical Analytical Techniques :
Q. How can reaction conditions be optimized to enhance the yield of this compound?
Yield optimization requires precise control of:
- Temperature : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like acylation.
- Solvent Selection : Polar aprotic solvents (e.g., DCM) improve solubility of intermediates.
- Catalyst Loading : Palladium catalysts (1–2 mol%) balance efficiency and cost .
- Reaction Time : Extended stirring (12–24 hrs) ensures completion of slow cyclization steps .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activities of this compound derivatives?
Discrepancies in activity data (e.g., kinase inhibition vs. antimicrobial effects) may arise from:
- Assay Variability : Standardize protocols (e.g., IC50 measurements) across labs.
- Structural Isomerism : Use chiral HPLC to rule out enantiomeric impurities .
- Target Selectivity : Perform competitive binding assays to validate specificity .
Q. Example Workflow :
Re-synthesize disputed compounds under controlled conditions.
Validate purity via LC-MS.
Re-test activity in parallel with positive/negative controls.
Q. What computational strategies can guide structural optimization for improved target binding?
- Molecular Docking : Predict binding modes to receptors (e.g., kinases) using software like AutoDock Vina .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with activity .
Q. Key Findings :
- Substituents at the azetidine nitrogen improve solubility and binding entropy .
- Pyridine ring fluorination enhances metabolic stability in vivo .
Q. What experimental parameters are critical for stability studies of this compound?
Design studies to evaluate:
- Thermal Stability : Store at 25°C, 40°C, and 60°C for 1–6 months.
- Photodegradation : Expose to UV light (300–400 nm) and monitor via HPLC.
- Hydrolytic Sensitivity : Test in buffers (pH 3–9) to identify labile bonds.
| Condition | Analytical Method | Acceptance Criteria |
|---|---|---|
| High Humidity | Karl Fischer Titration | Moisture content <0.5% |
| Oxidative Stress | LC-MS | No peroxide adducts detected |
Q. How can researchers validate the role of the azetidine ring in modulating biological activity?
- Comparative Studies : Synthesize analogs with pyrrolidine or piperidine replacing azetidine.
- Pharmacophore Mapping : Identify hydrogen-bonding interactions unique to azetidine .
- Metabolic Profiling : Assess stability in liver microsomes to determine ring susceptibility to oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
